1-(4-chlorophenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one
Description
This compound features a 4-chlorophenyl-substituted ethanone backbone linked via a sulfanyl bridge to a quinazolin-2-yl moiety. The quinazoline ring is further substituted at the 4-position with a (4-methoxyphenyl)methylamino group.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S/c1-30-19-12-6-16(7-13-19)14-26-23-20-4-2-3-5-21(20)27-24(28-23)31-15-22(29)17-8-10-18(25)11-9-17/h2-13H,14-15H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDRPRROQBMECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one typically involves multiple steps, including the formation of the quinazoline core, the introduction of the 4-chlorophenyl group, and the attachment of the 4-methoxybenzylamino group. Common reagents and conditions used in these reactions may include:
Formation of Quinazoline Core: Cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of 4-Chlorophenyl Group: Electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of 4-Methoxybenzylamino Group: Nucleophilic substitution reactions using 4-methoxybenzylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinazoline ring or other functional groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazoline derivatives.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core may interact with kinase enzymes, inhibiting their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Quinazoline/Isoquinoline Cores
Analogues with Alternative Heterocyclic Cores
Analogues with Sulfanyl Ethanone Backbone Modifications
Biological Activity
1-(4-chlorophenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one, commonly referred to as CMQ, is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of CMQ, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
The molecular formula of CMQ is with a molecular weight of approximately 289.757 g/mol. The compound features a quinazoline core, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClN3OS |
| Molecular Weight | 289.757 g/mol |
| IUPAC Name | This compound |
| CAS Number | 920804-07-5 |
CMQ exerts its biological effects through several mechanisms, primarily involving the modulation of enzyme activities and interaction with cellular receptors. The compound has been shown to inhibit specific kinases, which play critical roles in cell signaling pathways related to proliferation and apoptosis.
Key Mechanisms:
- Kinase Inhibition : CMQ has demonstrated inhibitory effects on various kinases, which are crucial in cancer progression and other diseases.
- Oxidative Stress Modulation : Studies indicate that CMQ can induce oxidative stress in certain cellular models, leading to growth inhibition in organisms like Microcystis aeruginosa with an EC50 value of 1.93 ± 0.19 mg/L .
Biological Activity
Research has identified several biological activities associated with CMQ:
Case Studies and Research Findings
Several studies have focused on the effects of CMQ and related compounds:
- Study on Cyanobacteria : A multiparameter bioassay highlighted that CMQ inhibited the growth of Microcystis aeruginosa, with significant physiological changes observed at elevated concentrations . The study detailed the up-regulation of oxidative stress markers and changes in photosynthetic efficiency.
- Kinase Inhibitor Research : Research has categorized CMQ as a potential small molecule kinase inhibitor, emphasizing its role in modulating pathways associated with cancer and other diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
